molecular formula C10H11N5 B1329753 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)- CAS No. 4086-63-9

1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)-

Cat. No. B1329753
CAS RN: 4086-63-9
M. Wt: 201.23 g/mol
InChI Key: VWWIROAZLXEHMJ-UHFFFAOYSA-N
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Description

“1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)-” is a chemical compound with the molecular formula C3H5N5 . It is a type of heterocyclic compound and is considered a pharmaceutical intermediate . The compound has a molecular weight of 111.105 and a density of 1.5±0.1 g/cm3 .


Synthesis Analysis

The synthesis of 1,3,5-Triazine derivatives can be achieved through various methods. One such method involves the use of microwave irradiation, which results in the desired products in less time, with good yield and higher purity . Another method involves the copper-catalyzed reaction of 1,1-dibromoalkenes and biguanides, providing substituted 2,4-diamino-1,3,5-triazines under mild conditions in good yields .


Molecular Structure Analysis

The molecular structure of “1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)-” can be represented by the formula C3H5N5 . The structure can be further analyzed using techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .


Chemical Reactions Analysis

1,3,5-Triazine derivatives exhibit various biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral activities . The chemical reactions involved in the synthesis of these compounds often involve the replacement of chloride ions in cyanuric chloride .


Physical And Chemical Properties Analysis

“1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)-” has a boiling point of 447.6±28.0 °C at 760 mmHg and a melting point of >300°C . Its flash point is 254.9±11.2 °C . The compound has a vapour pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

Synthesis of Tri-substituted Triazines

The compound is used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups . This is achieved via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .

Polymer Synthesis

N-benzyl-1,3,5-triazine-2,4-diamine is used in the synthesis of s-triazine-based polymers . These polymers are characterized by their enhanced physicochemical properties and thermal stability . They are used in the design and development of new flame retardants, medical applications, reactive dyes, metal adsorption, optics, and p-conjugated s-triazine-based polymers or macromolecules which exhibit good optoelectronic properties .

Immobilization of Silver Nanoparticles

The compound is used in the immobilization of silver nanoparticles (AgNPs) . The particle size of AgNPs was less than 20 nm as observed from TEM .

Alzheimer’s Disease Treatment

New benzimidazole/1,3,5-triazine-2,4-diamine hybrid derivatives were designed and synthesized for the treatment of Alzheimer’s disease . These compounds were investigated for their potential multi-target profiles to control Alzheimer’s disease .

Antineoplastic Drugs

Some 1,3,5-triazinic compounds such as altretamine, decitabine and azacitidine are used as antineoplastic drugs for treating ovarian cancer, acute myeloid leukemia and chronic myelomonocytic leukemia, respectively .

Antitumor Properties

Hexamethylmelamine (HMM, 1) and 2-amino- 4-morphlino- s -triazine (2) are used clinically due to their antitumor properties to treat lung breast and ovarian cancer, respectively .

Mechanism of Action

Target of Action

N-Benzyl-1,3,5-triazine-2,4-diamine, also known as 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)-, N2-Benzyl-1,3,5-triazine-2,4-diamine, or 2-N-benzyl-1,3,5-triazine-2,4-diamine, primarily targets acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE1) . These enzymes play crucial roles in the pathogenesis of Alzheimer’s disease .

Mode of Action

The compound interacts with its targets by inhibiting their enzymatic activities . It simultaneously interacts with the catalytically active sites (CAS) and the peripheral anionic sites (PAS) of AChE and BuChE . The kinetic studies of the most potent compounds revealed the mixed type of inhibition on AChE and BuChE .

Biochemical Pathways

The inhibition of AChE, BuChE, and BACE1 by N-Benzyl-1,3,5-triazine-2,4-diamine affects the cholinergic and amyloidogenic pathways, which are implicated in Alzheimer’s disease . The compound’s action on these enzymes can lead to decreased acetylcholine degradation, reduced amyloid-beta production, and thus, potential alleviation of Alzheimer’s disease symptoms .

Pharmacokinetics

In silico analyses of absorption, distribution, metabolism, and excretion (ADME) profiles of the synthesized compounds showed that these molecules followed drug-likeness rules and displayed acceptable predictive ADMET features . This suggests that the compound has good bioavailability.

Result of Action

The compound’s action results in the effective inhibition of all three studied enzymes, AChE, BuChE, and BACE1 . This leads to potential control of Alzheimer’s disease by affecting multiple targets .

Safety and Hazards

The compound is classified as a skin irritant (Category 2) and eye irritant (Category 2A) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to wear protective gloves, eye protection, and face protection when handling the compound .

Future Directions

The future directions for “1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)-” could involve further exploration of its biological activities and potential applications in pharmaceuticals. The development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

2-N-benzyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c11-9-13-7-14-10(15-9)12-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWIROAZLXEHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193835
Record name 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)-

CAS RN

4086-63-9
Record name 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004086639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4-diamine, N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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